molecular formula C25H30ClNO5 B001165 Clemastine fumarate CAS No. 14976-57-9

Clemastine fumarate

Numéro de catalogue B001165
Numéro CAS: 14976-57-9
Poids moléculaire: 460 g/mol
Clé InChI: PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of clemastine fumarate has been detailed through various approaches, highlighting its complex chemical structure and the precision required in its creation. Notably, Fournier et al. (2010) achieved the first enantioselective synthesis of clemastine as its (S,S)-stereoisomer through ether formation and a strategic invertive aryl migration on lithiation, confirming the invertive nature of the rearrangement and establishing a methodological foundation for producing this antihistamine agent (Fournier et al., 2010).

Molecular Structure Analysis

The molecular structure of clemastine fumarate, characterized by its specific stereochemistry, plays a crucial role in its pharmacological effectiveness. The work by Ebnöther and Weber (1976) on synthesizing clemastine and its isomers further elucidates the importance of its molecular configuration, establishing the groundwork for understanding its interactions at the molecular level (Ebnöther & Weber, 1976).

Chemical Reactions and Properties

Clemastine fumarate's chemical reactivity and properties have been explored through its biomimetic oxidation, revealing insights into its metabolic pathways and the potential for generating metabolites. Fröhlich et al. (1996) demonstrated the reaction of clemastine fumarate with a biomimetic system, shedding light on its oxidative behavior and providing a closer understanding of its metabolism akin to that in rats (Fröhlich et al., 1996).

Physical Properties Analysis

The solubility of clemastine fumarate in supercritical carbon dioxide has been quantitatively measured, offering insights into its physical properties under various conditions. Sodeifian et al. (2021) provided detailed solubility data, crucial for pharmaceutical formulation and understanding the compound's behavior in different environments (Sodeifian et al., 2021).

Chemical Properties Analysis

Exploring the chemical properties, Choi, Jung, and Chung (1999) identified urinary metabolites of clemastine after oral administration in humans, indicating the compound's metabolic fate and its chemical transformations within the body. This study contributes to a comprehensive understanding of clemastine fumarate's pharmacokinetics and its interactions at the chemical level (Choi, Jung, & Chung, 1999).

Applications De Recherche Scientifique

Treatment for Multiple Sclerosis

  • Scientific Field: Neurology .
  • Application Summary: Clemastine Fumarate has been studied as a remyelinating therapy for multiple sclerosis (MS), a degenerative inflammatory disease of the CNS characterized by immune-mediated destruction of myelin and progressive neuroaxonal loss .
  • Methods of Application: In a study, patients with relapsing MS with chronic demyelinating optic neuropathy on stable immunomodulatory therapy were given Clemastine Fumarate (5.36 mg orally twice daily) for 90 days followed by placebo for 60 days .
  • Results: The primary efficacy endpoint was met with Clemastine Fumarate treatment, which reduced the latency delay by 1.7 ms/eye when analyzing the trial as a crossover .

Solubility in Supercritical Carbon Dioxide

  • Scientific Field: Chemical Engineering .
  • Application Summary: The solubilities of Clemastine Fumarate in supercritical carbon dioxide were measured for the first time at temperature (308 to 338 K) and pressure (12 to 27 MPa) .
  • Methods of Application: The measured solubilities were reported in terms of mole faction (mol/mol total) and it had a range from 1.61 × 10–6 to 9.41 × 10–6 .
  • Results: Various models were used to correlate the data. The new model was able to correlate the data and deviation was 10.3% in terms of average absolute relative deviation (AARD) .

Treatment for Rhinorrhea and Sneezing

  • Scientific Field: Allergology .
  • Application Summary: Clemastine Fumarate has been used for the treatment of rhinorrhea and sneezing associated with naturally occurring common colds .
  • Methods of Application: In a study, subjects who reported new onset (<24 hours) of cold symptoms that included rhinorrhea or sneezing were given Clemastine Fumarate .
  • Results: On day 3, the mean rhinorrhea-severity score was 1.02 for the Clemastine Fumarate group and 1.39 for the placebo group. A significant effect on sneezing was noted on days 2-4 .

Treatment for Neurodegenerative Diseases

  • Scientific Field: Neurology .
  • Application Summary: Clemastine Fumarate has been studied for its potential in treating neurodegenerative diseases. It has been found to mitigate neuroinflammation and enhance autophagy by suppressing mTOR signaling, ultimately attenuating AD-like pathology .
  • Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

Treatment for Neurodevelopmental Deficits

  • Scientific Field: Neurology .
  • Application Summary: Clemastine Fumarate is being studied for its potential to treat neurodevelopmental deficits, such as those seen in Williams Syndrome .
  • Methods of Application: In a clinical trial, Clemastine Fumarate is being administered at a weight-dependent dose .
  • Results: The study is still ongoing, so the results are not yet available .

Treatment for Brain Injury

  • Scientific Field: Neurology .
  • Application Summary: Clemastine Fumarate has been studied for its potential to promote recovery following hypoxic brain injury. It has been found to increase oligodendrocyte differentiation in both white and gray matter .
  • Results: Despite the increase in the number of oligodendrocytes, conduction velocity of myelinated fibers of corpus callosum decreased in Clemastine Fumarate treated mice .

Treatment for Leishmaniasis

  • Scientific Field: Parasitology .
  • Application Summary: Clemastine Fumarate has been identified as a potential antileishmanial drug candidate. It has been found to inhibit the Leishmania Inositol Phosphorylceramide Synthase .
  • Results: The drug showed activity across a panel of Old and New World Leishmania species, displaying an in vivo activity equivalent to the currently used drug, glucantime, in a mouse model of L. amazonensis infection .

Treatment for Asthma

  • Scientific Field: Pulmonology .
  • Application Summary: Clemastine has long been used to inhibit histamine-induced bronchoconstriction in asthma and airway hyperresponsive studies .
  • Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

Treatment for Allergies

  • Scientific Field: Allergology .
  • Application Summary: Clemastine Fumarate is used to relieve symptoms associated with allergic rhinitis such as sneezing, rhinorrhea, pruritus, and lacrimation .
  • Results: While the results can vary, some studies have shown promising results in reducing symptoms and slowing the progression of certain neurodegenerative diseases .

Safety And Hazards

Clemastine fumarate is toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life . Side effects include drowsiness, dizziness, headache, constipation, stomach upset, blurred vision, trouble walking/clumsiness, or dry mouth/nose/throat .

Orientations Futures

Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047785
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154 °C at 0.02 mm Hg
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very slightly soluble in water and sparingly soluble in alcohol.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clemastine fumarate

Color/Form

Colorless to faintly yellow crystalline powder

CAS RN

14976-57-9, 15686-51-8
Record name Clemastine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14976-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine fumarate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clemastine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMASTINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 °C
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,460
Citations
AJ Green, JM Gelfand, BA Cree, C Bevan… - The Lancet, 2017 - thelancet.com
… To our knowledge, this is the first clinical trial to establish the safety and efficacy of clemastine fumarate in patients with multiple sclerosis and to show a benefit from clemastine fumarate …
Number of citations: 403 www.thelancet.com
RB Turner, SJ Sperber, JV Sorrentino… - Clinical infectious …, 1997 - academic.oup.com
… study was to test the effectiveness of clemastine fumarate, a first-… Four hundred three subjects (202 clemastine fumarate … { SEM for the clemastine fumarate and placebo groups were not …
Number of citations: 59 academic.oup.com
J Zhu, R Ma, G Li - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… Clemastine fumarate, different from anti-allergic effect as H1 … Hence, whether clemastine fumarate would make a … the potential mechanism surrounding clemastine fumarate in current …
Number of citations: 5 www.sciencedirect.com
JM Gwaltney Jr, J Park, RA Paul… - Clinical infectious …, 1996 - academic.oup.com
… We used a rhinovirus challenge model to test the therapeutic efficacyof clemastine fumarate … of another first-generation antihistamine, clemastine fumarate, in the treatment of experi…
Number of citations: 92 academic.oup.com
G Sodeifian, C Garlapati, F Razmimanesh… - Scientific Reports, 2021 - nature.com
… clemastine fumarate is not reported. Therefore, for the first time, the solubility of clemastine fumarate … ; in the first stage we determine solubility of clemastine fumarate. Since, measuring …
Number of citations: 16 www.nature.com
S Meng, X Sun, Z Juan, M Wang, R Wang… - Frontiers in …, 2021 - frontiersin.org
… This study aimed to determine whether clemastine fumarate (CLE) could attenuate MIRI by inhibiting MC degranulation. A rat ischemia and reperfusion (I/R) model was established by …
Number of citations: 9 www.frontiersin.org
X Yuan, Z Juan, R Zhang, X Sun, R Yan… - Frontiers in …, 2020 - frontiersin.org
… Our pilot studies have shown that clemastine fumarate (CLE) can protect against myocardial ischemia-reperfusion injury (MIRI) through regulation of toll like receptor 4 (TLR4). However…
Number of citations: 29 www.frontiersin.org
JGM Mina, RL Charlton, E Alpizar-Sosa… - ACS infectious …, 2020 - ACS Publications
… Clemastine fumarate broad range antileishmanial activity. Dose–response curves of clemastine fumarate … Dose–response curves of clemastine fumarate against L. donovani (C) and L. …
Number of citations: 14 pubs.acs.org
J Zhu, X Jiang, Y Chang, Y Wu, S Sun, C Wang… - International …, 2023 - Elsevier
… Clemastine fumarate, … clemastine fumarate in hTau mice, a different Alzheimer's disease model characterized by overexpression of human Tau protein. Surprisingly, clemastine fumarate …
Number of citations: 3 www.sciencedirect.com
LR Ingole - Research Journal of Pharmaceutical Dosage Forms …, 2019 - indianjournals.com
… Clemastine Fumarate and its degradation products, it was felt necessary to develop a stability –indicating method for determination of Clemastine Fumarate … of Clemastine Fumarate in …
Number of citations: 5 www.indianjournals.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.